molecular formula C28H21N B8205776 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8205776
M. Wt: 371.5 g/mol
InChI Key: SSJOYBQDBSEDOB-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C28H21N. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its structure consists of a biphenyl core with a naphthyl and phenyl substituent, which contributes to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the coupling of naphthyl and biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a naphthylboronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted biphenyl derivatives, naphthyl derivatives, and various quinone and amine derivatives .

Scientific Research Applications

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine in electronic devices involves its ability to transport holes efficiently. This is due to its conjugated structure, which allows for effective charge delocalization. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which provides a balance of thermal stability and electronic properties, making it highly effective in electronic applications .

Properties

IUPAC Name

N-(4-naphthalen-2-ylphenyl)-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOYBQDBSEDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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